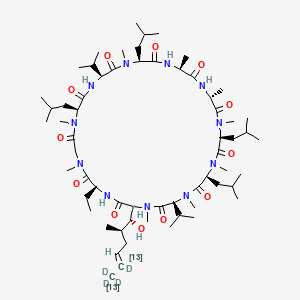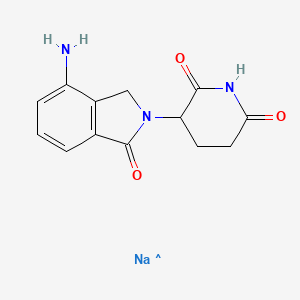
Hydroxy Naphthol Blue Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Naphthol Blue Sodium Salt is a chemical compound belonging to the class of azo dyes. It is commonly used as a pH indicator and exists as small blue crystals. The compound is suitable for the quantification of metal leaching in metal affinity chromatography .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxy Naphthol Blue Sodium Salt is synthesized through a diazotization reaction followed by azo coupling. The process involves the reaction of 2-hydroxy-1-naphthaldehyde with sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is then coupled with 1-naphthol-4-sulfonic acid to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization and dried to obtain the final product in the form of blue crystals .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy Naphthol Blue Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to form reduced azo compounds.
Substitution: The compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Electrophilic reagents like sulfuric acid and nitric acid are commonly used.
Major Products Formed:
Oxidation: Oxidized azo compounds.
Reduction: Reduced azo compounds.
Substitution: Substituted azo compounds.
Aplicaciones Científicas De Investigación
Hydroxy Naphthol Blue Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in metal affinity chromatography for the quantification of metal leaching.
Biology: Employed in diagnostic assays and histology for staining purposes.
Medicine: Utilized in hematology for various diagnostic tests.
Industry: Applied in the manufacturing of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Hydroxy Naphthol Blue Sodium Salt involves its ability to change color in response to pH changes. The compound undergoes a structural change in the presence of calcium ions and disodium ethylenediaminetetraacetic acid (EDTA), resulting in a color change from blue to reddish pink or deep blue . This property makes it useful as a pH indicator and in metal affinity chromatography.
Comparación Con Compuestos Similares
- 1-(2-Hydroxy-4-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic acid trisodium salt
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)naphthalene-2,7-disulfonic acid trisodium salt
Comparison: Hydroxy Naphthol Blue Sodium Salt is unique due to its specific pH range for color change (12-13) and its suitability for quantifying metal leaching in metal affinity chromatography. Similar compounds may have different pH ranges and applications, but this compound is particularly valued for its distinct color change properties and high sensitivity in detecting metal ions .
Propiedades
Fórmula molecular |
C20H11N2Na3O11S3 |
|---|---|
Peso molecular |
620.5 g/mol |
Nombre IUPAC |
trisodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O11S3.3Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
Clave InChI |
AUIINJJXRXMPGT-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















